molecular formula C17H17BrN4O3S B11611948 N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B11611948
M. Wt: 437.3 g/mol
InChI Key: YREJPNBGTJYPAM-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a brominated aromatic ring, a methoxy group, a prop-2-en-1-yloxy substituent, and a pyrimidin-2-ylsulfanyl moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves multiple steps:

    Formation of the Aldehyde Intermediate: The starting material, 3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde, can be synthesized through the bromination of 5-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde using bromine in an appropriate solvent like dichloromethane.

    Condensation Reaction: The aldehyde intermediate is then reacted with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide in the presence of a base such as sodium acetate in ethanol to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yloxy groups.

    Reduction: Reduction reactions can target the imine group (C=N) in the hydrazone linkage.

    Substitution: The bromine atom on the aromatic ring can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies would be required to confirm these activities.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N’-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways. The presence of the pyrimidin-2-ylsulfanyl group suggests potential interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-[3-Bromo-5-methoxyphenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide: Lacks the prop-2-en-1-yloxy group.

    N’-[(E)-[3-Bromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide: Lacks the methoxy group.

Uniqueness

The presence of both the methoxy and prop-2-en-1-yloxy groups in N’-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide makes it unique compared to its analogs

This detailed overview highlights the complexity and potential of N’-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide in various scientific fields

Properties

Molecular Formula

C17H17BrN4O3S

Molecular Weight

437.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C17H17BrN4O3S/c1-3-7-25-16-13(18)8-12(9-14(16)24-2)10-21-22-15(23)11-26-17-19-5-4-6-20-17/h3-6,8-10H,1,7,11H2,2H3,(H,22,23)/b21-10+

InChI Key

YREJPNBGTJYPAM-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=NC=CC=N2)Br)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CSC2=NC=CC=N2)Br)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.